molecular formula C29H26N2O5S B2834527 2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 690961-10-5

2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2834527
CAS No.: 690961-10-5
M. Wt: 514.6
InChI Key: MUTCODUWYLFRRY-UHFFFAOYSA-N
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Description

2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C29H26N2O5S and its molecular weight is 514.6. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives

A study by Elkholy and Morsy (2006) discussed the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile through the reaction of cyclohexanone with 2-benzylidenemalononitrile, indicating a method for synthesizing related complex organic compounds. The study explored the reactivity of the synthesized compound towards various chemical agents, providing a foundation for the synthesis of novel derivatives with potential antimicrobial activity (Elkholy & Morsy, 2006).

Cyclisation and Rearrangement of Benzylamino-nitriles

Harcourt, Taylor, and Waigh (1978) investigated the cyclisation of methoxybenzylamino-acetonitriles, leading to the formation of tetrahydroisoquinoline or 2-benzazepine, showcasing the chemical transformations that can lead to the creation of complex heterocyclic compounds. This research highlights the potential for developing new chemical entities with varied biological activities (Harcourt, Taylor, & Waigh, 1978).

Synthesis of Phenethylamines from Phenylacetonitriles

Short, Dunnigan, and Ours (1973) explored the synthesis of phenethylamines from phenylacetonitriles, providing a methodological approach to synthesizing compounds with potential neurological activity. This study demonstrates the versatility of nitrile compounds in synthesizing bioactive molecules, which may include the chemical structure (Short, Dunnigan, & Ours, 1973).

Corrosion Inhibition by Quinoline Derivatives

Singh, Srivastava, and Quraishi (2016) reported on the corrosion mitigation effects of quinoline derivatives on mild steel in acidic medium. Their work on the electrochemical, SEM, AFM, and XPS studies of these derivatives reveals the potential industrial applications of quinoline compounds in protecting metals from corrosion, hinting at the broader utility of complex quinoline derivatives in various fields (Singh, Srivastava, & Quraishi, 2016).

Insecticidal Activity of Pyridine Derivatives

Bakhite et al. (2022) synthesized new series of isoquinolines and evaluated their toxicological activity against Aphis gossypii, an agricultural pest. This study showcases the potential of heterocyclic compounds in developing new insecticides, suggesting possible applications for related chemical structures in pest management (Bakhite et al., 2022).

Properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5S/c1-29(2)13-21-27(22(32)14-29)26(17-4-7-19(34-3)8-5-17)20(15-30)28(31-21)37-16-23(33)18-6-9-24-25(12-18)36-11-10-35-24/h4-9,12H,10-11,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTCODUWYLFRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)C#N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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